
Sucroseoctasulfate xsodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sucroseoctasulfate sodium salt is a chemically modified form of sucrose where eight sulfate groups are attached to the sugar molecule. This modification enhances its polarity and solubility in water, making it a valuable tool in various areas of research . It is a white to off-white solid, hygroscopic in nature, and has a molecular formula of C12H14Na8O35S8 with a molecular weight of 1158.66 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sucroseoctasulfate sodium salt is typically synthesized by the sulfation of sucrose using sulfur trioxide or chlorosulfonic acid in the presence of an organic base such as pyridine . The reaction is carried out in dimethylformamide and pyridine, and the degree of sulfation is estimated from the sulfur to carbon content ratio . The reaction conditions, including temperature and time, are carefully controlled to achieve the desired degree of sulfation.
Industrial Production Methods
In industrial settings, sucroseoctasulfate sodium salt is produced by dissolving sucrose octasulfate ammonium salt in water and adjusting the pH to 8-9 using aqueous sodium hydroxide . This method ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Sucroseoctasulfate sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfate derivatives.
Reduction: Reduction reactions can modify the sulfate groups.
Substitution: Sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur trioxide, chlorosulfonic acid, and organic bases like pyridine . The reactions are typically carried out under controlled temperature and pressure to ensure the desired modifications.
Major Products Formed
The major products formed from these reactions include various sulfate derivatives of sucrose, which have unique properties and applications in different fields .
Applications De Recherche Scientifique
Sucroseoctasulfate sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: It is used in studies involving ion exchange and as a protective agent for biological tissues.
Industry: It is used in the production of cosmetics and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of sucroseoctasulfate sodium salt involves its ability to form a thin protective layer on mucosal surfaces. This layer protects the underlying tissues from damage caused by acids and enzymes . It interacts with fibroblast growth factor receptors and other molecular targets to exert its protective effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sucrose octasulfate potassium salt: Similar in structure but with potassium ions instead of sodium.
Sucrose sulfate-aluminum hydroxide complex (sucralfate): Used as an antiulcer medication.
Uniqueness
Sucroseoctasulfate sodium salt is unique due to its high degree of sulfation, which imparts distinct properties such as enhanced solubility and reactivity. Its ability to form protective layers on biological tissues makes it particularly valuable in medical applications .
Propriétés
Formule moléculaire |
C12H21NaO35S8 |
|---|---|
Poids moléculaire |
1004.8 g/mol |
Nom IUPAC |
sodium;[(2R,3R,4S,5S)-3,4-disulfooxy-5-(sulfooxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trisulfooxy-6-(sulfooxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl sulfate |
InChI |
InChI=1S/C12H22O35S8.Na/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);/q;+1/p-1/t4-,5-,6-,7-,8+,9-,10+,11-,12+;/m1./s1 |
Clé InChI |
AUAYLRSBUXJFCP-AKSHDPDZSA-M |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O.[Na+] |
SMILES canonique |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


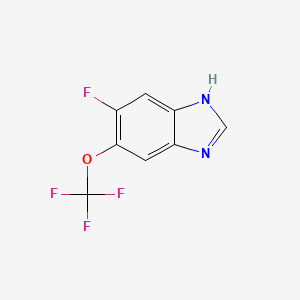
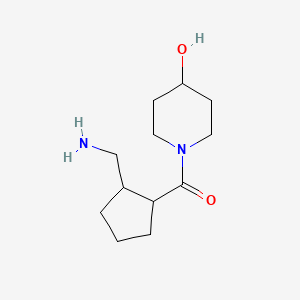
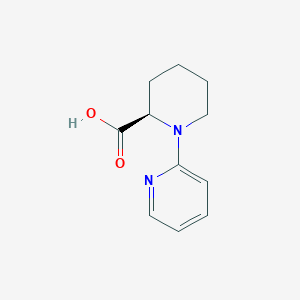
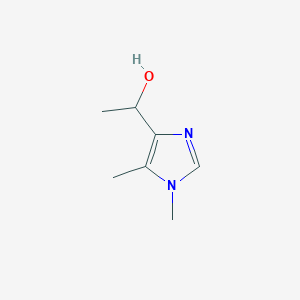
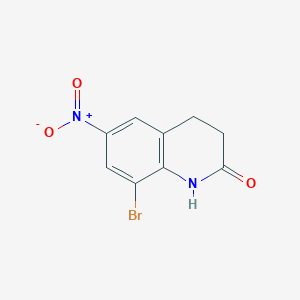
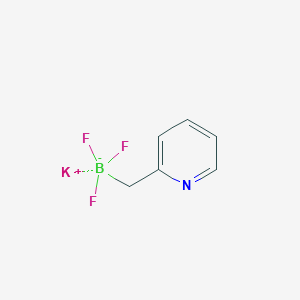
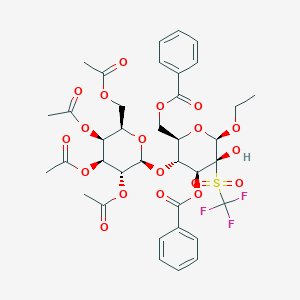
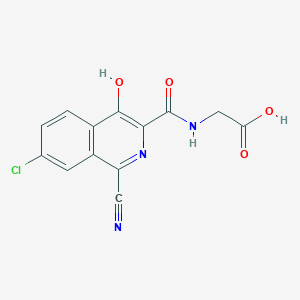
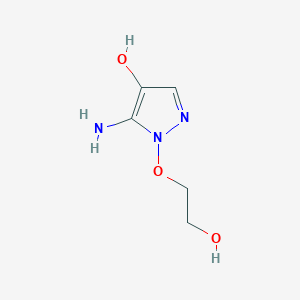
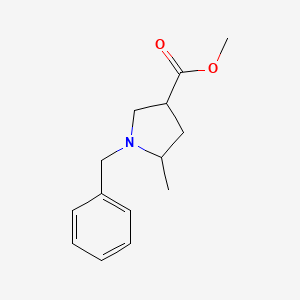
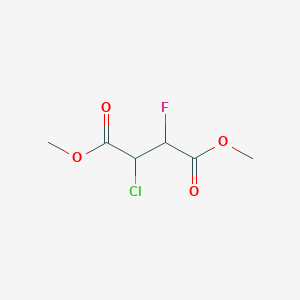
![4-Chloro-2-(methylthio)benzo[d]oxazole](/img/structure/B12859866.png)
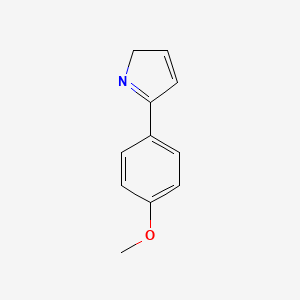
![Methyl 3-(3-cyanophenyl)-5-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B12859889.png)
